

Lamellarin H: A Technical Guide on Known Biological Activities

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Compound of Interest		
Compound Name:	Lamellarin H	
Cat. No.:	B15591829	Get Quote

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Abstract

Lamellarin H is a member of the lamellarin family, a class of polyaromatic pyrrole alkaloids isolated from various marine organisms such as mollusks, ascidians, and sponges.[1][2][3][4] [5] These marine natural products have garnered significant interest within the scientific community due to their diverse and potent biological activities, including cytotoxicity against tumor cells, reversal of multidrug resistance (MDR), and antiviral properties.[3][4] Lamellarin H, in particular, has been identified as a lead compound for its notable inhibitory effects on viral enzymes, specifically HIV-1 integrase and topoisomerase.[2][6] This document provides a comprehensive overview of the known biological activities of Lamellarin H, its mechanisms of action, quantitative data from key studies, and the experimental protocols utilized for these evaluations.

Overview of Biological Activities

Lamellarin H has demonstrated a range of biological effects, with its most prominent activities being in the antiviral and cytotoxic domains. The primary molecular targets identified for **Lamellarin H** are viral enzymes that are crucial for replication, making it a compound of interest for antiviral drug development.

• Anti-HIV Activity: **Lamellarin H** is a known inhibitor of HIV-1 integrase, an essential enzyme for the replication of the human immunodeficiency virus (HIV).[3][7] By targeting this enzyme,



Lamellarin H interferes with the integration of viral DNA into the host genome, a critical step in the viral life cycle.

- Antiviral Activity against Poxvirus: The compound is also a potent inhibitor of the
 topoisomerase from the Molluscum contagiosum virus (MCV), a member of the poxvirus
 family.[7][8] This inhibition suggests a broader potential for Lamellarin H as an antiviral
 agent against DNA viruses that rely on topoisomerase for replication.
- Cytotoxicity: Like many other lamellarins, Lamellarin H exhibits cytotoxic properties.[3] Its
 activity against HeLa cells has been noted, although the broader spectrum of its anticancer
 activity and the precise mechanisms are less characterized compared to other members of
 the family, such as Lamellarin D.[3]

Quantitative Data Summary

The inhibitory potency of **Lamellarin H** against its primary molecular targets has been quantified in enzymatic assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported in the literature.

Biological Activity	Target Enzyme	IC50 Value (μM)
HIV-1 Integrase Inhibition	Purified HIV-1 Integrase	1.3[7]
MCV Topoisomerase Inhibition	Molluscum contagiosum virus Topoisomerase	0.23[7]

Mechanisms of Action and Signaling Pathways

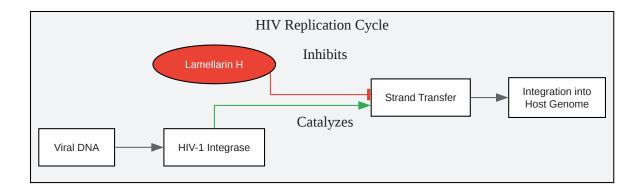
The biological effects of **Lamellarin H** are a direct consequence of its interaction with and inhibition of key cellular and viral enzymes.

3.1 Inhibition of HIV-1 Integrase

HIV-1 integrase is a 32-kDa enzyme that catalyzes the insertion of the reverse-transcribed viral DNA into the host cell's genome. This process involves two main steps: 3'-processing and strand transfer. **Lamellarin H** has been shown to inhibit the strand transfer step of this process.



[3] By preventing the covalent joining of the viral DNA to the host DNA, **Lamellarin H** effectively halts the establishment of a productive viral infection.



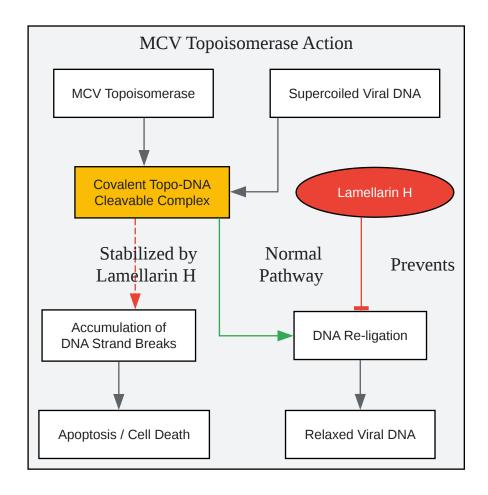
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Mechanism of HIV-1 Integrase inhibition by Lamellarin H.

3.2 Inhibition of MCV Topoisomerase

Type IB topoisomerases, like the one from MCV, are enzymes that resolve DNA topological problems during replication and transcription by introducing transient single-strand breaks.[8] These enzymes form a covalent intermediate with the DNA, known as a cleavable complex. **Lamellarin H** acts as a topoisomerase poison. Instead of preventing the enzyme from binding to DNA, it stabilizes the covalent topoisomerase-DNA intermediate.[8] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks, which ultimately triggers downstream events like apoptosis and cell death.





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Mechanism of MCV Topoisomerase poisoning by Lamellarin H.

Experimental Protocols

The biological activities of **Lamellarin H** were determined using specific enzymatic and cell-based assays. The methodologies for these key experiments are detailed below.

4.1 HIV-1 Integrase Inhibition Assay

This assay is designed to measure the inhibition of the strand transfer reaction catalyzed by purified HIV-1 integrase.

• Principle: The assay quantifies the reduction in the accumulation of strand transfer products when the enzyme is incubated with a target DNA and a DNA substrate mimicking one end of the unintegrated viral DNA in the presence of an inhibitor.[3]



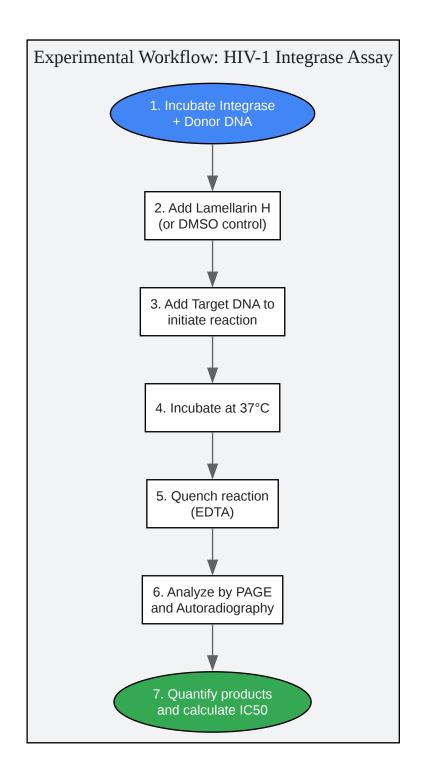
Materials:

- Purified, recombinant HIV-1 integrase.
- Oligonucleotide substrates: A donor DNA (pre-processed U5 LTR sequence) and an acceptor (target) DNA. Often, one is radiolabeled (e.g., with ³²P) or fluorescently labeled for detection.
- Reaction Buffer: Typically contains a physiological pH buffer (e.g., MOPS or HEPES),
 DTT, a divalent cation (Mn²⁺ or Mg²⁺), and NaCl.
- Lamellarin H dissolved in DMSO.

Procedure:

- The reaction is initiated by incubating the donor DNA with HIV-1 integrase in the reaction buffer for a short period at 37°C to allow for the formation of the enzyme-substrate complex.
- Varying concentrations of Lamellarin H (or vehicle control) are added to the reaction mixture.
- The acceptor (target) DNA is then added to start the strand transfer reaction.
- The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at 37°C.
- The reaction is quenched by adding a stop solution containing EDTA and a loading dye.
- The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).
- The gel is dried and exposed to a phosphor screen or imaged for fluorescence. The amount of strand transfer product is quantified by densitometry.
- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





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References

- 1. eht.sc.mahidol.ac.th [eht.sc.mahidol.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 6. Recent advances in lamellarin alkaloids: isolation, synthesis and activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Properties of Lamellarins PMC [pmc.ncbi.nlm.nih.gov]
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